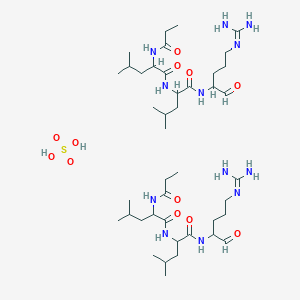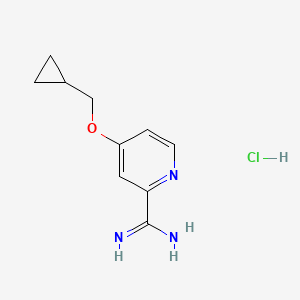
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amin-Hydrochlorid
Übersicht
Beschreibung
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN3 and its molecular weight is 175.66 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
a. Antibakterielle und Antimykobakterielle Aktivität: Verbindungen mit Imidazol zeigen antibakterielle und antimykobakterielle Eigenschaften. Forscher untersuchen ihr Potenzial als neue Antibiotika zur Bekämpfung von arzneimittelresistenten Bakterienstämmen.
b. Entzündungshemmende Mittel: Das Imidazol-Gerüst trägt zur Entwicklung entzündungshemmender Medikamente bei. Durch Modifikation der Struktur können Wissenschaftler die Aktivität und Selektivität dieser Mittel feinabstimmen.
c. Antitumoreigenschaften: Bestimmte Imidazol-Derivate zeigen Antitumorwirkungen. Forscher untersuchen ihre Wirkmechanismen und bewerten ihr Potenzial als Krebstherapiemittel.
d. Antidiabetische Mittel: Imidazol-basierte Verbindungen können den Glukosestoffwechsel und die Insulin-Signalwege beeinflussen. Ihre Untersuchung trägt zur Entwicklung von Antidiabetika bei.
e. Antivirale Aktivität: Imidazol-haltige Moleküle haben sich als vielversprechend für antivirale Mittel erwiesen. Forscher untersuchen ihre Wirksamkeit gegen verschiedene Viren, einschließlich RNA- und DNA-Viren.
f. Antioxidative Eigenschaften: Der Imidazol-Ring trägt zur antioxidativen Aktivität bei. Wissenschaftler untersuchen seine Rolle beim Schutz von Zellen vor oxidativem Stress.
g. Ulzerogene Aktivität: Einige Imidazol-Derivate zeigen ulzerogene Wirkungen. Das Verständnis ihrer Mechanismen trägt zur Beurteilung der Arzneimittelsicherheit bei.
Weitere Anwendungen
Abgesehen von der medikamentenbezogenen Forschung findet diese Verbindung Anwendung in anderen Bereichen:
a. Katalyse: Imidazol-haltige Verbindungen dienen als Katalysatoren in der organischen Synthese. Ihre einzigartige Reaktivität und Stabilität machen sie in verschiedenen Reaktionen wertvoll.
b. Koordinationschemie: Forscher untersuchen das Koordinationsverhalten von Imidazol-Liganden mit Metallionen. Diese Komplexe finden Anwendung in der Materialwissenschaft und Katalyse.
Zusammenfassend lässt sich sagen, dass 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amin-Hydrochlorid ein großes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet, von der Medikamentenentwicklung bis hin zur Katalyse und Koordinationschemie. Seine vielseitigen Eigenschaften inspirieren weiterhin Forschung und Innovation . Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
As an imidazole derivative, it may influence a variety of pathways related to the biological activities mentioned above .
Result of Action
Given the wide range of biological activities of imidazole derivatives, the effects could be diverse depending on the specific targets and pathways involved .
Eigenschaften
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALQJKBHSWKPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703091 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059626-17-3, 79319-22-5 | |
| Record name | 1H-Imidazole-1-propanamine, 2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)

![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)





![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)





